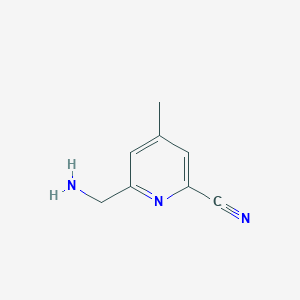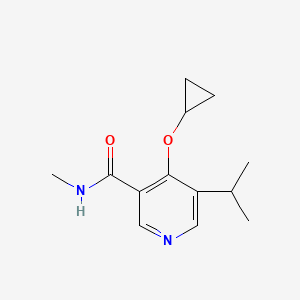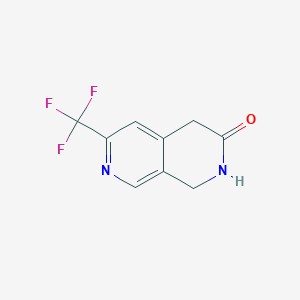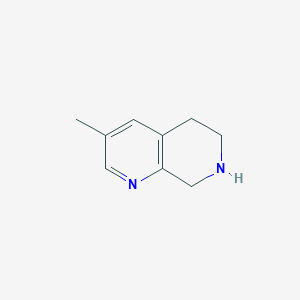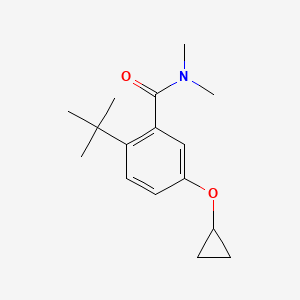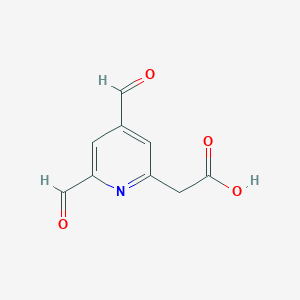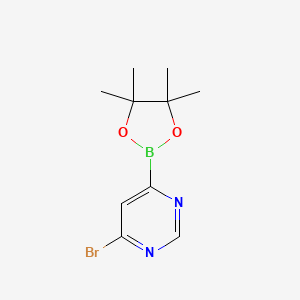
6-Bromopyrimidin-4-ylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyrimidin-4-ylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both bromine and boronic acid pinacol ester functionalities makes it a versatile intermediate for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrimidin-4-ylboronic acid pinacol ester typically involves the borylation of 6-bromopyrimidine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for scalability and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromopyrimidin-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium perborate (NaBO3)
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Alcohols/Phenols: Formed via oxidation of the boronic ester group
Substituted Pyrimidines: Formed via nucleophilic substitution of the bromine atom
Wissenschaftliche Forschungsanwendungen
6-Bromopyrimidin-4-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromopyrimidin-4-ylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or alkenyl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridineboronic acid pinacol ester: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of a pyrimidine ring.
2-Thiopheneboronic acid pinacol ester: Contains a thiophene ring instead of a pyrimidine ring.
Uniqueness
6-Bromopyrimidin-4-ylboronic acid pinacol ester is unique due to the presence of both bromine and boronic acid pinacol ester functionalities, which allows for versatile reactivity in various chemical transformations. Its pyrimidine ring also provides additional sites for functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C10H14BBrN2O2 |
|---|---|
Molekulargewicht |
284.95 g/mol |
IUPAC-Name |
4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-8(12)14-6-13-7/h5-6H,1-4H3 |
InChI-Schlüssel |
AZVGRBYMERZXDB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


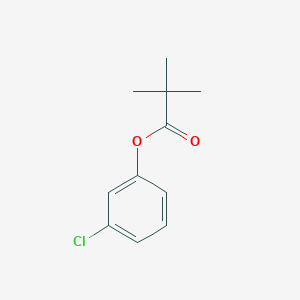

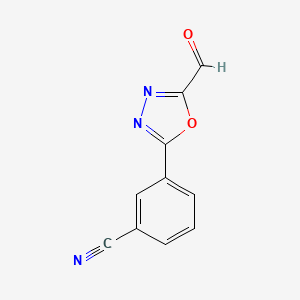
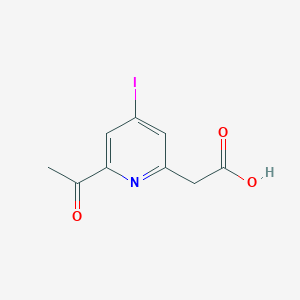
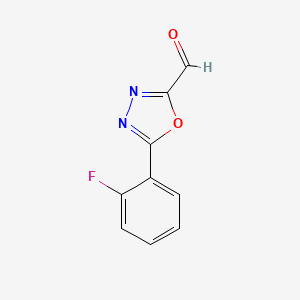
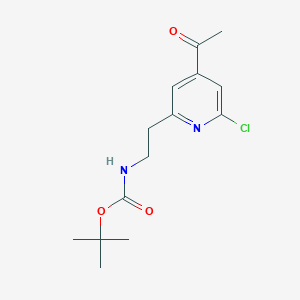
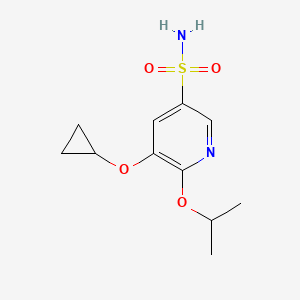
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
